
2-Chloro-5-phenyl-1H-imidazole
Overview
Description
2-Chloro-5-phenyl-1H-imidazole is a heterocyclic organic compound that features a five-membered imidazole ring substituted with a chlorine atom at the second position and a phenyl group at the fifth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 2-amino-5-phenyl-1H-imidazole or 2-thio-5-phenyl-1H-imidazole.
Oxidation Products: Can include imidazole N-oxides.
Reduction Products: May result in partially or fully reduced imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Chloro-5-phenyl-1H-imidazole has a molecular formula of C_10H_8ClN_3 and a molecular weight of approximately 178.62 g/mol. The compound features a five-membered aromatic imidazole ring with two nitrogen atoms, contributing to its diverse chemical reactivity and biological activity. The presence of a chlorine atom and a phenyl group enhances its pharmacological properties, making it a subject of interest in drug development.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens such as Staphylococcus aureus, Staphylococcus epidermidis, Salmonella typhi, and Pseudomonas aeruginosa . The compound's ability to interact with biological targets enhances its potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. For instance, researchers have synthesized related compounds that demonstrate antitumor activity against cancer cell lines such as HeLa . The mechanism of action often involves the inhibition of specific pathways critical for cancer cell proliferation.
Neurodegenerative Disease Research
Recent studies have highlighted the potential of imidazole derivatives in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have been identified as multitargeted agents that can stabilize microtubules and inhibit inflammatory pathways associated with neurodegeneration . This positions them as promising candidates for further research in neuropharmacology.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, which typically involve the reaction of appropriate precursors under controlled conditions. One common approach is the cyclization of substituted phenyl derivatives with chloroacetaldehyde in the presence of a base . This method allows for the introduction of various functional groups, tailoring the compound for specific applications.
Case Study 1: Antitumor Activity Evaluation
In a study conducted by Roopashree et al., derivatives of imidazole were synthesized and evaluated for their antitumor activity against HeLa cells using MTT assays. The results demonstrated that certain substitutions on the imidazole ring significantly enhanced cytotoxicity, indicating the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Neuroprotective Effects
A study investigating multitargeted imidazoles revealed that compounds with structural similarities to this compound could inhibit both cyclooxygenase and lipoxygenase pathways, which are implicated in neuroinflammation associated with Alzheimer's disease. This highlights the compound's potential role in developing therapies aimed at multiple targets within neurodegenerative pathways .
Mechanism of Action
The mechanism of action of 2-Chloro-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and phenyl substituents can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-Chloro-1H-imidazole: Lacks the phenyl group, which can significantly alter its chemical properties and applications.
5-Phenyl-1H-imidazole:
2-Phenyl-1H-imidazole: Substituted at a different position, leading to different chemical behavior and applications.
Uniqueness: 2-Chloro-5-phenyl-1H-imidazole is unique due to the presence of both chlorine and phenyl substituents, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
2-Chloro-5-phenyl-1H-imidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 178.62 g/mol. The compound features a chlorine atom at the 2-position and a phenyl group at the 5-position of the imidazole ring, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been observed to form stacking π–π interactions with specific amino acid residues in proteins, enhancing its binding affinity. This interaction is crucial for its potential as an enzyme inhibitor and in modulating cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
- Anti-inflammatory Effects : It has been evaluated for its inhibitory effects on prostaglandin E2 (PGE2) production in RAW 264.7 cells, indicating potential anti-inflammatory properties .
- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, particularly in certain cancer cell lines.
Inhibitory Effects on PGE2 Production
A study synthesized a series of halogenated 1,5-diarylimidazoles, including derivatives of this compound, to evaluate their inhibitory effects on LPS-induced PGE2 production. The results indicated that halogenated analogs exhibited strong inhibitory activities, with IC50 values ranging from 3.3 nM to 5.3 nM for specific compounds .
Cytotoxicity Assessment
Cell viability assays (MTT assay) demonstrated that most tested compounds, including this compound derivatives, did not significantly reduce cell viability at effective concentrations, suggesting low cytotoxicity .
Comparative Analysis
The following table summarizes the biological activities and characteristics of related imidazole compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine at position 2 and phenyl at position 5 | Antimicrobial, anti-inflammatory |
5-Phenyl-1H-imidazole | Lacks chlorine substitution | More basic properties; less potent |
2-Bromo-5-phenylimidazole | Bromine substitution instead of chlorine | Potentially different biological activities |
4-Chloro-5-(4-methylsulfonylphenyl)-1H-imidazole | Halogenated derivative | Strong COX-2 inhibition |
Case Studies
In a notable case study, researchers investigated the structural optimization of imidazole derivatives for enhanced α-glucosidase inhibition. Compounds derived from the imidazole structure showed promising results with IC50 values indicating significant enzyme inhibition, which is critical for managing diabetes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-phenyl-1H-imidazole?
The synthesis typically involves cyclocondensation or substitution reactions. For example:
- Cyclization : Reacting phenylglyoxal derivatives with ammonium acetate and substituted aldehydes in refluxing ethanol or DMF, catalyzed by p-toluenesulfonic acid (p-TSA) .
- Chlorination : Introducing chlorine via POCl₃ under controlled conditions (e.g., 120°C for 4–6 hours) to imidazole precursors .
- Optimization : Yields improve with inert atmospheres (N₂/Ar) and anhydrous solvents. Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic methods confirm the structure of this compound?
- IR Spectroscopy : Identify N–H stretching (~3400 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .
- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and imidazole protons (δ 7.5–8.3 ppm). ¹³C NMR confirms chlorine substitution at C2 (δ ~140 ppm) .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What safety precautions are recommended when handling this compound?
- Storage : Keep in a dry, cool environment (2–8°C) away from oxidizers. Use airtight containers to prevent hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR. Focus on binding affinity (ΔG) and hydrogen bonding patterns .
- ADMET Analysis : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using SwissADME or ADMETLab2.0 .
- QSAR Studies : Correlate substituent effects (e.g., Cl position) with activity using ML models (Random Forest, SVM) .
Q. What crystallographic techniques determine the molecular structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL (for small molecules) or PHENIX (for twinned data). Key metrics: R-factor < 5%, data-to-parameter ratio > 10 .
- Visualization : Generate ORTEP diagrams with ORTEP-3 to illustrate thermal ellipsoids and disorder modeling (e.g., split dithiolane rings) .
- Hydrogen Bonding : Analyze graph sets (e.g., R₂²(8) motifs) with Mercury software .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. Higher yields often occur in DMF due to improved solubility .
- Catalyst Loading : Test p-TSA concentrations (5–20 mol%). Excess catalyst may promote side reactions .
- Temperature Control : Optimize reflux duration (4–12 hours) via kinetic studies (GC-MS monitoring) .
Q. How do substituents affect the physicochemical properties of this compound?
- Electron-Withdrawing Groups (e.g., Cl) : Increase thermal stability (DSC/TGA) and redshift UV-Vis absorption (λmax ~280 nm → 310 nm) .
- Aryl Modifications : Substituents at C5 (e.g., fluorophenyl vs. thiophene) alter solubility (logP) and crystallinity (PXRD) .
- Steric Effects : Bulky groups (e.g., cyclohexyl) reduce reaction rates in SNAr mechanisms (kinetic studies via ¹H NMR) .
Q. How to resolve contradictions in spectral data during characterization?
- Multi-Technique Validation : Cross-validate NMR with HSQC/HMBC for ambiguous peaks. Use HRMS for exact mass confirmation .
- X-ray Crystallography : Resolve tautomerism or positional isomerism via SCXRD (e.g., distinguishing N1 vs. N3 substitution) .
- Dynamic NMR : Study conformational exchange (e.g., ring puckering) at variable temperatures (VT-NMR) .
Properties
IUPAC Name |
2-chloro-5-phenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUAGVOYWABQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648051 | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227313-39-5 | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-phenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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